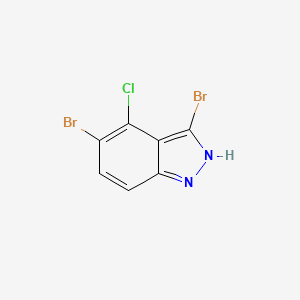

3,5-Dibromo-4-chloro-1H-indazole

Description

Contextual Significance of the Indazole Scaffold in Chemical and Biological Sciences

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comacs.org This means that the indazole core is a recurring motif in a multitude of biologically active compounds and approved pharmaceutical drugs. mdpi.comacs.org Its structural rigidity, combined with its ability to participate in various non-covalent interactions such as hydrogen bonding and pi-stacking, makes it an ideal framework for designing molecules that can bind with high affinity and selectivity to biological targets like enzymes and receptors. mdpi.comnih.gov

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

Anticancer properties: A significant number of indazole-based compounds have been investigated as kinase inhibitors for cancer therapy. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. chemsrc.com

Anti-inflammatory effects: Certain indazole derivatives have shown potential in modulating inflammatory pathways. mdpi.com

Antimicrobial and antiparasitic activities: The indazole scaffold has been incorporated into molecules designed to combat bacterial, fungal, and parasitic infections. mdpi.com

Neurological applications: Research has explored indazole-containing compounds for their potential in treating neurodegenerative diseases. nih.gov

The versatility of the indazole nucleus allows for chemical modifications at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov This adaptability has cemented the indazole scaffold as a cornerstone in the development of novel therapeutic agents.

Rationale for Investigating Halogenated Indazole Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a common and powerful strategy in medicinal chemistry to modulate their properties. The investigation of halogenated indazole derivatives, including 3,5-Dibromo-4-chloro-1H-indazole, is driven by several key factors:

Modulation of Biological Activity: Halogenation can significantly alter the electronic and steric properties of the indazole ring, thereby influencing its binding affinity to biological targets. The position and nature of the halogen substituent can be critical for achieving desired pharmacological effects. For example, structure-activity relationship (SAR) studies have shown that the presence and position of halogen atoms on the indazole ring can be crucial for the potency of kinase inhibitors. nih.gov

Improvement of Pharmacokinetic Properties: Halogens can impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of a halogen can increase lipophilicity, which may enhance membrane permeability.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound.

Synthetic Handles: Halogen atoms serve as versatile synthetic handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the generation of diverse libraries of compounds for biological screening. chemicalbook.com

The specific combination of two bromine atoms and one chlorine atom in this compound suggests a molecule with a distinct electronic and steric profile, potentially leading to unique biological activities or serving as a valuable intermediate in the synthesis of more complex molecules.

Historical Overview of Research on this compound and Related Structures

While specific research on this compound is not extensively documented in peer-reviewed journals, the history of halogenated indazoles dates back several decades. The synthesis of various substituted indazoles has been an active area of research, driven by their potential applications in medicine and materials science. organic-chemistry.orgorganic-chemistry.org

Early methods for the synthesis of indazoles often involved the cyclization of appropriately substituted anilines or phenylhydrazones. The halogenation of the indazole core itself has also been a common approach to access halogenated derivatives. For example, the chlorination of 1H-indazole can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles, depending on the reaction conditions. chemicalbook.com

More contemporary synthetic methods for preparing polyfunctional indazoles involve transition metal-catalyzed reactions, offering greater control over regioselectivity. acs.orgnih.gov For instance, copper-catalyzed and rhodium-catalyzed reactions have been developed for the synthesis of various substituted indazoles. acs.orgnih.gov

The synthesis of polyhalogenated indazoles, such as those containing multiple bromine and chlorine atoms, can be achieved through a multi-step process involving the halogenation of a pre-formed indazole ring or by starting with a polyhalogenated precursor that is then cyclized to form the indazole nucleus. The specific synthesis of this compound would likely involve a carefully planned sequence of bromination and chlorination steps on an indazole precursor or the cyclization of a correspondingly substituted phenylhydrazine (B124118) derivative. The lack of extensive literature on this specific isomer suggests it may be a more recent synthetic target or a specialized intermediate.

Below is a table of related halogenated indazole compounds that have been documented in the chemical literature, illustrating the variety of substitution patterns that have been explored.

| Compound Name | CAS Number | Molecular Formula | Reference |

| 3-Chloro-1H-indazole | 29110-74-5 | C₇H₅ClN₂ | bldpharm.com |

| 4,5-Dichloro-1H-indazole | 1020243-02-0 | C₇H₄Cl₂N₂ | |

| 3,6-Dibromo-4-chloro-2H-indazole | Not Available | C₇H₃Br₂ClN₂ | nih.gov |

| This compound | 1082040-20-7 | C₇H₃Br₂ClN₂ | cmxx.comproactivemr.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClN2/c8-3-1-2-4-5(6(3)10)7(9)12-11-4/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWFIUNEJUYQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1Br)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dibromo 4 Chloro 1h Indazole

Strategies for the De Novo Construction of the 1H-Indazole Ring System

The formation of the 1H-indazole core of 3,5-Dibromo-4-chloro-1H-indazole necessitates a carefully planned synthetic sequence to ensure the correct placement of the halogen substituents.

Regioselective Synthesis of this compound

A plausible and efficient route to this compound would likely commence with a pre-functionalized aniline (B41778) or benzonitrile (B105546) derivative. A key step in the synthesis is the regioselective introduction of the bromine atoms. For instance, starting from a chlorinated precursor such as 2-amino-6-chlorobenzonitrile, regioselective bromination could be achieved. The directing effects of the amino and cyano groups, along with the existing chloro substituent, would need to be carefully considered to achieve the desired 3,5-dibromo substitution pattern on the aromatic ring prior to cyclization.

Cyclization Reactions and Precursor Chemistry

The construction of the pyrazole (B372694) ring of the indazole system typically involves a cyclization reaction with a hydrazine (B178648) source. Following the formation of a suitably substituted precursor, such as a 2-amino-3,5-dibromo-4-chlorobenzonitrile, treatment with hydrazine hydrate (B1144303) would lead to the desired 1H-indazole ring system. Alternative precursors could include ortho-haloaryl carbonyls or N-sulfonylhydrazones. For example, the cyclization of an o-haloaryl N-sulfonylhydrazone can be mediated by a copper catalyst. nih.gov The choice of precursor and cyclization conditions is critical for achieving high yields and avoiding side reactions.

Transition Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Modern synthetic methodologies offer powerful tools for the construction of complex heterocyclic systems. Transition metal-catalyzed reactions, such as those involving palladium, copper, rhodium, and cobalt, can be employed for the formation of the indazole core. nih.govnih.govnitk.ac.innih.govresearchgate.netresearchgate.net For instance, a palladium-catalyzed intramolecular amination of an N-aryl-N-(o-bromobenzyl)hydrazine could be envisioned for the synthesis of the indazole ring. organic-chemistry.org Furthermore, C-H activation strategies catalyzed by transition metals provide an atom-economical approach to functionalize the benzene (B151609) ring of a pre-formed indazole or a suitable precursor, potentially allowing for the late-stage introduction of the halogen substituents. nih.gov

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound, several green approaches could be considered. The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, can significantly reduce volatile organic compound emissions. organic-chemistry.orgresearchgate.net The application of catalysis, particularly with recyclable catalysts, enhances atom economy and reduces waste. researchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by minimizing purification steps and solvent usage. organic-chemistry.orgresearchgate.netorganic-chemistry.org For example, a one-pot synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been reported using copper(I) oxide nanoparticles in PEG. organic-chemistry.org

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold, once synthesized, offers multiple sites for further chemical modification. The nitrogen atoms of the pyrazole ring are particularly amenable to functionalization.

N-Alkylation and N-Acylation Reactions

The N-alkylation of indazoles can lead to a mixture of N1 and N2 substituted products, and achieving regioselectivity is a common challenge. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgrsc.orgresearchgate.netnih.gov The regiochemical outcome is influenced by factors such as the nature of the substituents on the indazole ring, the choice of alkylating agent, the base, and the solvent. nih.govnih.gov For this compound, the electronic and steric effects of the halogen substituents would play a significant role in directing the alkylation. Generally, the use of sodium hydride in a non-polar solvent like THF tends to favor N1 alkylation, while Mitsunobu conditions often lead to a preference for the N2 isomer. nih.gov

Regioselective N-acylation is also a key transformation. It has been suggested that N-acylation often provides the N1-substituted regioisomer, which is thermodynamically more stable. nih.govbeilstein-journals.org This can be achieved through direct acylation or via isomerization of the initially formed N2-acylindazole. nih.govbeilstein-journals.org

The following table summarizes the general conditions for the regioselective N-alkylation of substituted indazoles, which can be extrapolated to this compound.

| Alkylating Agent | Base/Conditions | Solvent | Major Regioisomer |

| Alkyl Halide | NaH | THF | N1 |

| Alcohol | DEAD, PPh₃ (Mitsunobu) | THF | N2 |

| Alkyl Halide | K₂CO₃ | DMF | Mixture of N1 and N2 |

| Diazo compounds | TfOH | - | N2 |

Mechanistic Elucidation of Key Synthetic Pathways

A deeper understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

1 Detailed Reaction Mechanism Investigations (e.g., SNAr, cycloaddition)

The synthesis of the indazole core itself often involves cyclization reactions. For instance, the formation of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine is thought to proceed through two possible pathways. nih.gov One pathway involves an initial SNAr reaction of hydrazine at one of the chloro positions, followed by an intramolecular cyclization onto the nitrile group. nih.gov An alternative pathway suggests an initial attack of hydrazine on the nitrile group, followed by an intramolecular SNAr cyclization. nih.gov The regioselectivity of the cyclization is highly dependent on the solvent used. nih.gov

The general mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. chemrxiv.org For this compound, a nucleophile would attack one of the halogen-bearing carbon atoms, leading to the formation of such a complex. The subsequent departure of the halide ion restores the aromaticity of the ring. The relative stability of the Meisenheimer complexes for attack at the different positions would determine the regioselectivity of the substitution.

2 Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in the functionalization of polyhalogenated indazoles, enabling high selectivity and efficiency that would be difficult to achieve through classical methods. In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical in controlling the regioselectivity. organic-chemistry.orgnih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands can promote the oxidative addition of less reactive C-Cl bonds, potentially altering the expected reactivity order. nih.gov Furthermore, catalyst-controlled C-H functionalization has emerged as a powerful tool for the selective modification of indoles, where the catalyst dictates the site of reaction. organic-chemistry.orgchemrxiv.org These advanced catalytic systems offer the potential for precise, stepwise functionalization of the this compound core.

3 Kinetic Studies of Indazole Formation

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule like 3,5-Dibromo-4-chloro-1H-indazole, advanced NMR techniques are indispensable for a complete structural and dynamic picture.

A comprehensive NMR analysis of this compound would involve the acquisition of spectra for all NMR-active nuclei, primarily ¹H, ¹³C, and ¹⁵N.

¹H NMR: The proton NMR spectrum would be expected to show signals for the N-H proton and the aromatic protons. The chemical shift of the N-H proton can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and potential tautomeric exchange. The aromatic protons would exhibit chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR: The carbon spectrum provides crucial information about the carbon skeleton. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. The carbon atom bearing the chlorine (C4) and those bearing bromine atoms (C3 and C5) would show characteristic shifts. Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to unambiguously assign the proton and carbon signals. For instance, HMBC can show correlations between the N-H proton and neighboring carbon atoms, helping to confirm the tautomeric form present in solution.

¹⁵N NMR: Nitrogen NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct insight into the electronic environment of the nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 would be distinct and highly informative for determining the predominant tautomer.

A study on related nitro-indazole derivatives demonstrated the power of combining ¹H, ¹³C, and ¹⁵N NMR with theoretical calculations (GIAO) to provide a sound basis for experimental observations. acs.orgnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicities and Couplings |

|---|---|---|

| ¹H (N-H) | 12.0 - 14.0 | Broad singlet |

| ¹H (Aromatic) | 7.0 - 8.0 | Doublets, Triplets |

| ¹³C (C-Br) | 90 - 110 | Singlet |

| ¹³C (C-Cl) | 115 - 125 | Singlet |

| ¹³C (Aromatic CH) | 110 - 130 | Doublet (in ¹³C-¹H coupled spectrum) |

| ¹³C (Quaternary C) | 135 - 150 | Singlet |

By recording NMR spectra at different temperatures, researchers can observe changes in the signals. umich.edu If two tautomers are in rapid exchange at room temperature, the NMR might show averaged signals. As the temperature is lowered, the rate of exchange slows down, and it may be possible to observe separate signals for each tautomer. researchgate.netmdpi.com From the coalescence temperature (the temperature at which two separate signals merge into one broad signal), it is possible to calculate the activation energy for the tautomeric exchange process. Studies on similar heterocyclic systems have successfully used VT-NMR to quantify the populations of different tautomers and the energy barriers for their interconversion. researchgate.net

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) characterizes the compound in its crystalline form. This is particularly important for identifying polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can have different physical properties.

Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N and averages out anisotropic interactions to provide solution-like high-resolution spectra. rsc.org For this compound, ¹³C and ¹⁵N CP-MAS NMR would reveal the number of crystallographically inequivalent molecules in the unit cell and provide information about the solid-state tautomeric form, which may differ from that observed in solution. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

An X-ray crystal structure of this compound would confirm the planarity of the indazole ring system. It would also definitively establish the tautomeric form present in the crystal lattice by locating the position of the hydrogen atom on one of the nitrogen atoms. The precise bond lengths and angles would reflect the electronic effects of the three halogen substituents on the bicyclic ring.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For this compound, these would be particularly interesting due to the presence of both hydrogen and halogen bond donors and acceptors.

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. In the crystal lattice, it is expected that strong N-H···N hydrogen bonds would be a primary organizing force, potentially leading to the formation of chains or cyclic assemblies of molecules. nih.gov

Halogen Bonding: Halogen atoms, particularly bromine and chlorine, can act as electrophilic "halogen bond" donors, interacting with nucleophilic atoms like oxygen or nitrogen. nih.gov The bromine and chlorine atoms in this compound could participate in Br···N, Cl···N, or even Br···Br types of halogen bonds, which are highly directional and can play a significant role in crystal engineering. nih.govresearchgate.net The analysis of these interactions provides insight into the supramolecular assembly of the compound. Computational methods and Hirshfeld surface analysis are often used to visualize and quantify these weak interactions. researchgate.net

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazole |

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful technique in crystal engineering used to form multi-component crystalline solids by combining a target molecule with a selected 'coformer' or 'host' molecule through non-covalent interactions. rsc.orgtbzmed.ac.ir This methodology would be instrumental in elucidating the supramolecular chemistry of this compound, particularly its capacity for forming halogen bonds.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nsf.govnih.gov The strength of these bonds increases with the polarizability of the halogen atom (I > Br > Cl). nih.gov In this compound, the bromine and chlorine substituents can act as halogen bond donors.

In a hypothetical co-crystallization study, various host molecules with strong halogen bond acceptor sites, such as pyridines, pyrazines, or other nitrogen-containing heterocycles, would be employed. nih.govnih.gov The selection of the host molecule is critical and is guided by principles of supramolecular synthons, which are reliable and predictable non-covalent interactions. acs.org The formation of co-crystals can be achieved through methods like solvent evaporation, slow cooling of a solution containing both components, or solid-state grinding. tbzmed.ac.ir

The resulting co-crystals would be analyzed using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules. This analysis would reveal key structural parameters, including the distances and angles of the halogen bonds formed between the this compound and the host molecule. For instance, the Br···N or Cl···N distances would be expected to be shorter than the sum of the van der Waals radii of the respective atoms, providing clear evidence of halogen bonding. nsf.govresearchgate.net

Table 1: Potential Host Molecules for Co-crystallization with this compound and Expected Interactions

| Host Molecule | Potential Interaction Site | Expected Non-Covalent Bond |

| Pyridine | Nitrogen atom | C-Br···N or C-Cl···N Halogen Bond |

| 1,4-Dioxane | Oxygen atom | C-Br···O or C-Cl···O Halogen Bond |

| N,N-Dimethylformamide | Carbonyl Oxygen atom | C-Br···O=C or C-Cl···O=C Halogen Bond |

| 4,4'-Bipyridine | Nitrogen atoms | Bridging Halogen Bonds |

The study of these co-crystals would provide invaluable insights into the intermolecular interaction capabilities of this compound, which is crucial for understanding its behavior in condensed phases and for the rational design of materials with specific properties.

Mass Spectrometry for Mechanistic and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. libretexts.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule by comparing the experimentally measured exact mass to the calculated theoretical mass.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ³⁵Cl, ⁷⁹Br). The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic cluster in the mass spectrum. HRMS would be able to resolve these isotopic peaks, and the accurate mass measurement of the monoisotopic peak (containing ¹H, ¹²C, ¹⁴N, ³⁵Cl, and ⁷⁹Br) would serve to validate the elemental formula.

Table 2: Theoretical Isotopic Masses for this compound (C₇H₃Br₂ClN₂)

| Isotope Combination | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₇H₃⁷⁹Br₂³⁵ClN₂ | 315.8455 | 100.0 |

| C₇H₃⁷⁹Br⁸¹Br³⁵ClN₂ | 317.8435 | 195.6 |

| C₇H₃⁸¹Br₂³⁵ClN₂ | 319.8414 | 95.6 |

| C₇H₃⁷⁹Br₂³⁷ClN₂ | 317.8426 | 32.6 |

Note: This table presents a simplified view. The actual spectrum would be more complex due to the combination of all isotopic possibilities.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺ or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. researchgate.net

The fragmentation of halogenated aromatic compounds in mass spectrometry often involves the loss of halogen atoms or hydrogen halides. researchgate.netmiamioh.edu For this compound, the fragmentation pathways are expected to be influenced by the relative strengths of the C-Br and C-Cl bonds and the stability of the resulting radical and cationic fragments.

Expected Fragmentation Pathways:

Loss of a Bromine Radical: The C-Br bond is generally weaker than the C-Cl bond, making the initial loss of a bromine radical a likely fragmentation step. This would result in a significant fragment ion at [M-Br]⁺.

Loss of a Chlorine Radical: Subsequent or alternative loss of a chlorine radical would lead to a fragment at [M-Cl]⁺.

Sequential Halogen Loss: A common pathway would be the sequential loss of the two bromine atoms followed by the chlorine atom, or other combinations thereof.

Ring Fragmentation: Cleavage of the indazole ring system itself is also anticipated. For substituted indazoles, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms. researchgate.net The loss of N₂ or HCN from the heterocyclic ring are plausible fragmentation routes.

Table 3: Predicted Fragment Ions in the Tandem Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approximate) |

| [M-Br]⁺ | Loss of a bromine radical | 237/239 |

| [M-Cl]⁺ | Loss of a chlorine radical | 281/283/285 |

| [M-Br-Br]⁺ | Loss of two bromine radicals | 158 |

| [M-Br-Cl]⁺ | Loss of a bromine and a chlorine radical | 202/204 |

| [M-N₂]⁺ | Loss of molecular nitrogen | 288/290/292 |

| [C₆H₂BrCl]⁺ | Fragmentation of the indazole ring | 200/202/204 |

By carefully analyzing the MS/MS spectrum, a detailed fragmentation map can be constructed, providing a high degree of confidence in the structural assignment of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the study of chemical bonding. rsc.orgyoutube.com

For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the vibrations of the indazole ring system and the carbon-halogen bonds.

FT-IR Spectroscopy:

The FT-IR spectrum is anticipated to show prominent absorption bands related to the following vibrations:

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the indazole ring. chemicalbook.com

C=C and C=N Stretching: A series of sharp bands between 1400 and 1650 cm⁻¹ would correspond to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the bicyclic ring system. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.

C-Cl and C-Br Stretching: The C-Cl stretching vibration is expected to appear in the 600-800 cm⁻¹ range, while the C-Br stretching vibration would be found at lower wavenumbers, typically between 500 and 600 cm⁻¹. aps.org

Raman Spectroscopy:

Ring Breathing Modes: The symmetric stretching and contraction of the entire indazole ring system would give rise to characteristic intense peaks in the Raman spectrum. mdpi.com

Carbon-Halogen Bonds: The C-Br and C-Cl stretching vibrations are also Raman active and would be observed in their respective regions. aps.orgacs.org The high polarizability of the bromine atoms would likely lead to a strong Raman signal for the C-Br bonds.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3200-3400 | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| C=C/C=N Stretch (Ring) | 1400-1650 | FT-IR, Raman |

| Ring Breathing Modes | 900-1200 | Raman |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

| C-Br Stretch | 500-600 | FT-IR, Raman |

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 4 Chloro 1h Indazole

Quantum Mechanical Studies (DFT and Ab Initio Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of heterocyclic compounds like substituted indazoles. These methods offer a powerful lens through which to examine electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In studies of various indazole derivatives, DFT calculations have been employed to determine these orbital energies. For instance, a computational study on novel indazole derivatives revealed that certain substitutions can significantly influence the HOMO-LUMO energy gap. rsc.org Generally, a larger HOMO-LUMO gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule that is more easily polarized and prone to chemical reactions. For a hypothetical molecule like 3,5-Dibromo-4-chloro-1H-indazole, the electron-withdrawing nature of the bromine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO, and potentially modulate the energy gap, thereby influencing its reactivity profile.

Electrostatic Potential and Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

For substituted indazoles, MEP analyses consistently highlight the nitrogen atoms of the indazole ring as regions of negative electrostatic potential, making them likely sites for protonation and coordination to metal ions. Conversely, the hydrogen atom attached to the nitrogen in the 1H-indazole tautomer would exhibit a positive potential, indicating its acidic character. In the case of this compound, the halogen substituents would introduce additional regions of varying potential, further influencing the molecule's reactivity and intermolecular interactions.

Tautomeric Preferences and Energy Differences

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 and N2 atoms of the indazole ring, respectively. The relative stability of these tautomers is a crucial factor in their chemical behavior and biological activity.

DFT calculations have been successfully used to predict the energetic preferences of these tautomers. Studies on various substituted indazoles have shown that the position and nature of the substituents can significantly influence which tautomer is more stable. nih.gov For many substituted indazoles, the 1H-tautomer is found to be energetically more favorable than the 2H-tautomer. Theoretical calculations can quantify this energy difference, providing valuable information for understanding reaction mechanisms and predicting the predominant species in solution.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be correlated with experimental data to confirm the molecular structure and assign spectral features.

For numerous indazole derivatives, researchers have demonstrated a good agreement between theoretically calculated and experimentally measured spectroscopic data. nih.gov This correlation provides a powerful tool for the structural elucidation of newly synthesized compounds. In the absence of experimental data for this compound, theoretical predictions of its IR and NMR spectra would be invaluable for its future identification and characterization.

Molecular Modeling and Simulation Approaches

Beyond the electronic properties of an isolated molecule, computational modeling can simulate its interactions with other molecules, which is particularly important for understanding its potential biological activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous molecular docking studies have been performed on halogenated indazole derivatives to explore their potential as inhibitors of various enzymes. rsc.orgderpharmachemica.comnih.gov For example, studies have shown that substituted indazoles can bind effectively to the active sites of enzymes like aromatase, a target in breast cancer therapy. derpharmachemica.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, molecular docking could be employed to screen its binding potential against a range of biological targets, thereby guiding experimental investigations into its pharmacological profile. The presence of multiple halogen atoms offers potential for halogen bonding, an interaction that is increasingly recognized for its importance in ligand-protein binding.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.govmun.ca This technique allows researchers to observe the dynamic behavior of a compound, providing insights into its conformational flexibility and its interactions with biological targets. mdpi.com For a molecule like this compound, MD simulations would be instrumental in mapping its conformational landscape and estimating its binding affinity to a receptor.

The simulation process begins by defining a force field, which is a set of parameters that describes the potential energy of the system of particles. The forces on each atom are then calculated, and Newton's laws of motion are applied to simulate the movement of the atoms over short time steps. mun.ca By running the simulation for a sufficient duration (typically nanoseconds to microseconds), a trajectory of the molecule's conformations is generated.

Analysis of this trajectory can reveal the most stable, low-energy conformations of the molecule. mun.ca Key parameters are often analyzed to understand the system's stability and flexibility:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated molecule and a reference structure, indicating the stability of the molecule's conformation over time. mdpi.com

Root Mean Square Fluctuation (RMSF): This identifies the fluctuation of each individual atom or residue around its average position, highlighting flexible regions of the molecule. mdpi.com

Radius of Gyration (Rg): This parameter indicates the compactness of the molecule during the simulation. nih.gov

When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can be used to predict the binding affinity. By simulating the ligand-protein complex, one can calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations provide a theoretical estimation of how strongly the ligand binds to the receptor, which is a crucial parameter in drug design.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in a Protein Binding Site This table presents a hypothetical set of parameters and results for an MD simulation study. The values are representative of what might be observed in such a simulation.

| Parameter | Value/Description |

|---|---|

| Software | GROMACS / AMBER |

| Force Field | CHARMM36 / GAFF |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD of Ligand | 1.5 ± 0.3 Å |

| Average Rg of Complex | 22.4 ± 0.5 Å |

| Calculated Binding Free Energy (MM/GBSA) | -45.2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are highly valuable in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. researchwithrowan.com

The development of a QSAR model for a series of indazole derivatives, including this compound, would involve several key steps:

Data Set Collection: A dataset of indazole compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. This set is typically divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices). nih.gov

Model Building: Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.netnih.gov

Validation: The predictive power of the QSAR model is rigorously assessed using the test set and other statistical metrics (e.g., cross-validation R², external validation R²). A robust and validated model should be able to accurately predict the activity of compounds not used in its creation. nih.gov

Table 2: Hypothetical QSAR Model for a Series of Indazole Derivatives This table illustrates a hypothetical QSAR equation and the contribution of various descriptors. The equation and values are for demonstrative purposes only.

| Model Parameter | Description/Value |

|---|---|

| Dependent Variable | pIC50 (logarithmic scale of inhibitory concentration) |

| Hypothetical QSAR Equation | pIC50 = 0.6 * ClogP - 0.2 * TPSA + 1.5 * E_HOMO + 3.4 |

| Statistical Metric (Training Set R²) | 0.85 |

| Statistical Metric (Test Set Q²) | 0.78 |

| Descriptor Contribution | |

| ClogP (Lipophilicity) | Positive correlation; increased lipophilicity enhances activity. |

| TPSA (Topological Polar Surface Area) | Negative correlation; lower polarity may favor membrane permeability. |

| E_HOMO (Energy of Highest Occupied Molecular Orbital) | Positive correlation; relates to the molecule's ability to donate electrons. |

Theoretical Studies on Proton Transfer and Tautomeric Interconversion Mechanisms

Indazoles are N-heterocyclic compounds that can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the proton on one of the nitrogen atoms can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. nih.gov Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the energetics of these tautomeric forms and the mechanisms of proton transfer between them.

For the parent indazole molecule, the 1H-tautomer is known to be the more thermodynamically stable form compared to the 2H-tautomer. nih.gov In the case of this compound, the substituents on the ring are expected to influence the relative stabilities of the tautomers. DFT calculations can be employed to compute the energies of the 1H- and 2H-tautomers of this specific molecule, providing insight into which form is likely to predominate.

Furthermore, these theoretical methods can elucidate the pathway of interconversion between the tautomers. This can occur through intramolecular proton shifts or, more commonly, through intermolecular proton transfer events, often mediated by solvent molecules or other copies of the indazole itself. Theoretical studies can model the transition states involved in these proton transfer processes and calculate the associated activation energy barriers. rsc.org This information is critical for understanding the dynamics of tautomerism. Studies on similar heterocyclic systems, like substituted triazoles, have shown that proton transfer can occur in the solid state through networks of hydrogen bonds, and the energy barriers for these processes can be quantified using computational methods.

The presence of the electron-withdrawing bromine and chlorine atoms on the indazole ring of this compound would likely affect the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, thereby influencing the kinetics and thermodynamics of proton transfer.

Table 3: Hypothetical DFT Calculation Results for Tautomers of 3,5-Dibromo-4-chloro-indazole This table presents hypothetical energy values that could be obtained from DFT calculations to compare the stability of the two main tautomers.

| Tautomer | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Predicted Population at 298 K |

|---|---|---|---|

| This compound | 0.00 (Reference) | 2.1 | >99% |

| 3,5-Dibromo-4-chloro-2H-indazole | +4.5 | 3.8 | <1% |

Mechanistic Studies of Biological Activities and Molecular Interactions

Investigation of Molecular Targets and Signaling Pathways

There is no available research data detailing the molecular targets or signaling pathways specifically modulated by 3,5-Dibromo-4-chloro-1H-indazole.

Enzyme Inhibition Mechanisms (e.g., Protein Kinases, CRAC Channels, IDO1)

No studies have been published that evaluate the inhibitory effects of this compound on protein kinases, Calcium Release-Activated Calcium (CRAC) channels, or Indoleamine 2,3-dioxygenase 1 (IDO1).

Receptor Binding and Modulation Studies

Information regarding the binding affinity and modulatory effects of this compound on any specific receptors is absent from the current scientific literature.

Cellular Mechanisms of Action

Detailed investigations into the cellular effects of this compound have not been reported.

Antiproliferative and Apoptosis Induction Mechanisms in Cellular Models

There are no available studies or data tables documenting the antiproliferative properties or apoptosis-inducing mechanisms of this specific compound in any cellular models.

Inhibition of Cell Migration and Invasion

The potential for this compound to inhibit cell migration and invasion has not been explored in published research.

Modulation of Inflammatory Responses and Cytokine Expression

There is no evidence from the literature to suggest how this compound may modulate inflammatory pathways or affect the expression of cytokines.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of indazole derivatives is intricately linked to their chemical structure. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. mdpi.com For the indazole class of compounds, SAR studies have revealed that the nature and position of substituents on the indazole ring system are critical determinants of their biological effects. nih.govmdpi.com

Identification of Key Pharmacophoric Features

The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a fundamental pharmacophoric element. pnrjournal.comnih.gov The specific arrangement of nitrogen atoms within the pyrazole moiety and the potential for substitution at various positions on both rings allow for a high degree of structural diversity and, consequently, a broad spectrum of pharmacological activities. nih.govsunderland.ac.uk

Key pharmacophoric features often include:

The Indazole Core: This scaffold serves as a rigid backbone for the attachment of various functional groups. nih.gov

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, and the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. nih.gov

Substituents at C3 and C6: Research has shown that the introduction of different groups at the C3 and C6 positions can significantly influence the biological activity of indazole derivatives. nih.gov For instance, the presence of a hydrophilic group at one position and a hydrophobic group at the other has been explored to modulate anticancer activities. nih.gov

Halogen Atoms: The presence of halogens, such as bromine and chlorine, can enhance the biological activity of many heterocyclic compounds. nih.govresearchgate.net In the case of this compound, the specific placement of these halogens on the benzene ring portion of the indazole nucleus is a defining feature that likely plays a significant role in its molecular interactions and subsequent biological effects. The introduction of halogens can alter the electronic properties of the molecule and increase its lipophilicity, which can affect its ability to cross cell membranes and bind to target proteins. nih.gov

Table 1: Key Pharmacophoric Features of Biologically Active Indazole Derivatives

| Feature | Description | Potential Role in Biological Activity |

| Indazole Nucleus | Bicyclic aromatic ring system. | Provides a rigid scaffold for substituent attachment. |

| N-H Group | Hydrogen bond donor. | Forms hydrogen bonds with target biomolecules. |

| Ring Nitrogens | Hydrogen bond acceptors. | Participate in interactions with biological targets. |

| Halogen Substituents | Bromine and chlorine atoms. | Can enhance lipophilicity and modulate electronic properties, influencing binding affinity and cell penetration. nih.govnih.gov |

| Substituents at C3/C6 | Varied functional groups. | Crucial for modulating efficacy and selectivity. nih.gov |

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The substitution pattern on the indazole ring is a critical factor that governs the biological efficacy and selectivity of these compounds. nih.govnih.gov The strategic placement of different functional groups can fine-tune the interaction of the molecule with its biological target, leading to enhanced potency and a more desirable therapeutic profile.

For instance, in the context of anticancer research, the exchange of hydrophilic and hydrophobic groups between the C3 and C6 positions of the indazole ring has been investigated to determine its effect on anti-proliferative activity. nih.gov It was observed that moving an amino group from the para- to the meta-position on a phenyl ring attached to the indazole core did not lead to an improvement in potency. nih.gov Furthermore, the addition of a chlorine atom to a styryl group at the C3 position resulted in a decrease in potency. nih.gov

The presence and position of halogen atoms are also known to have a profound impact on biological activity. Studies on other halogenated heterocyclic compounds have shown that di- and trichloro derivatives can exhibit significant antimicrobial properties, while the replacement of chlorine with fluorine can lead to inactive compounds. nih.gov This highlights the specific role that the type and number of halogen substituents play in determining biological efficacy. The selectivity of indazole derivatives for their intended biological targets over other proteins is also heavily influenced by their substitution patterns. For example, in the development of kinase inhibitors, modifications to the substituents on the indazole ring can affect the compound's selectivity for different kinases. nih.gov

Table 2: Impact of Substitution Changes on the Biological Activity of Indazole Analogs

| Original Substituent/Position | Modified Substituent/Position | Observed Impact on Biological Activity | Reference |

| Amino group at para-position of phenyl ring | Amino group at meta-position of phenyl ring | No improvement in potency | nih.gov |

| 3,5-dimethoxystyryl at C3 | Addition of chlorine to 3,5-dimethoxystyryl | Reduction in potency | nih.gov |

| Chlorine atoms in a heterocyclic compound | Replacement with fluorine atoms | Resulted in inactive derivatives | nih.gov |

Mechanistic Investigations of Anti-infective Properties

Indazole derivatives have demonstrated a wide range of anti-infective properties, and research is ongoing to elucidate the specific mechanisms through which they exert these effects. mdpi.comnih.gov

Antibacterial and Antimicrobial Mechanism of Action

The antibacterial activity of various heterocyclic compounds, including indazoles, can be attributed to several mechanisms. nih.gov These can include the inhibition of essential enzymes, disruption of cell wall synthesis, interference with nucleic acid replication, or damage to the cell membrane. nih.gov For some antimicrobial agents, the mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death. nih.gov

While the specific antibacterial mechanism of this compound is not extensively detailed in the provided search results, the general mechanisms of related compounds offer potential insights. For example, a novel class of indazole derivatives has been identified as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov The development of these indazole-based GyrB inhibitors was guided by structure-based drug design, highlighting the importance of understanding the molecular interactions between the compound and its target. nih.gov

Furthermore, some antimicrobial compounds exert their effects by disrupting the integrity of the bacterial cell membrane. nih.gov This can lead to the leakage of cellular contents and ultimately cell lysis. The halogenation of heterocyclic compounds has been shown to enhance their antimicrobial effects. researchgate.net Dihalogenated derivatives of benzimidazole, for instance, have demonstrated greater antibacterial activity than their mono-halogenated counterparts. researchgate.net This suggests that the dibromo and chloro substitutions on this compound are likely crucial for its potential antibacterial activity.

Antitubercular and Antileishmanial Pathways

The fight against tuberculosis and leishmaniasis requires the development of new drugs with novel mechanisms of action. nih.govnih.gov Indazole derivatives have emerged as a promising class of compounds in this regard. nih.gov

In the context of antileishmanial activity, some 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to be promising growth inhibitors of Leishmania major. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by binding to and inhibiting the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.gov TryR is a crucial enzyme in the parasite's defense against oxidative stress, and its inhibition is a validated strategy for the development of antileishmanial drugs. The binding of these indazole derivatives to TryR is stabilized by a network of hydrophobic and hydrophilic interactions. nih.gov

While direct evidence for the antitubercular mechanism of this compound is not available in the provided results, research on other halogenated compounds provides some clues. For example, certain halogenated pyrazoles have shown activity against Mycobacterium tuberculosis. nih.gov The mechanism of action for some antitubercular drugs involves the inhibition of mycolic acid synthesis, which is a critical component of the mycobacterial cell wall. nih.gov Another target for antitubercular drugs is the mycobacterial ATP synthase. nih.gov It is plausible that halogenated indazoles could interfere with one of these or other essential pathways in Mycobacterium tuberculosis.

Anti-HIV Mechanism Exploration

The development of new anti-HIV agents is crucial to combat the emergence of drug-resistant viral strains. nih.gov Indazole derivatives are among the many heterocyclic compounds that have been investigated for their anti-HIV activity. mdpi.comnih.gov The mechanisms of action of current antiretroviral drugs target various stages of the HIV life cycle, including viral entry, reverse transcription, integration, and maturation. nih.govnih.gov

While the specific anti-HIV mechanism of this compound has not been explicitly elucidated, in silico studies on other di-halogenated compounds have suggested potential interactions with key viral proteins. nih.gov These include:

Reverse Transcriptase (RT): This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for viral replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind directly to RT and inhibit its function. nih.gov

Protease (PR): HIV protease is essential for the cleavage of viral polyproteins into functional proteins, a process required for the maturation of new viral particles. Protease inhibitors block this cleavage, resulting in the production of non-infectious virions. nih.gov

Envelope Glycoprotein gp120: This protein is located on the surface of the virus and is involved in the initial attachment to host cells. Inhibitors that target gp120 can block viral entry. nih.gov

Molecular docking and dynamics simulations of di-halogenated tyrosine derivatives have indicated that their antiviral activity may be due to their interaction with one or more of these viral targets. nih.gov It is conceivable that this compound could also exert anti-HIV activity through one of these established mechanisms.

Applications in Chemical Biology and Advanced Drug Discovery Research

Design and Synthesis of Chemical Probes for Biological Target Validation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in cellular and in vivo systems. longdom.org The development of such probes is critical for validating whether a protein is a viable target for therapeutic intervention. longdom.org The indazole scaffold is well-suited for creating chemical probes due to its synthetic tractability and its proven ability to bind to important protein classes, particularly kinases. nih.govrsc.org

A compound like 3,5-Dibromo-4-chloro-1H-indazole serves as an excellent starting point for probe development. The halogen substituents can be selectively replaced using modern cross-coupling reactions to introduce different functional groups. For instance, one of the bromine atoms could be modified to attach a reporter tag (like a fluorophore) or a reactive group for covalently linking to the target protein. A key aspect of probe design is the inclusion of a "negative control"—a structurally similar but biologically inactive molecule—to ensure that any observed biological effects are due to on-target activity. nih.gov The multi-halogenated nature of this compound allows for the systematic synthesis of both an active probe and its corresponding inactive control, facilitating rigorous biological validation. nih.gov

Scaffold Hopping and Lead Optimization Strategies Based on the Indazole Core

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known inhibitor is replaced with a different, often isosteric, scaffold to discover new chemical entities with improved properties. nih.gov The indazole ring is frequently used as a bioisosteric replacement for other aromatic systems, like the indole (B1671886) nucleus, due to its similar size, shape, and ability to form key hydrogen bond interactions. nih.govresearchgate.net

A notable example is the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2, which are important targets in cancer therapy. nih.govrsc.org Researchers successfully "hopped" from an indole-based scaffold, which was a selective MCL-1 inhibitor, to an indazole framework. nih.gov This strategic change led to the discovery of compounds that could inhibit both MCL-1 and BCL-2, potentially overcoming the resistance mechanisms associated with therapies that target only BCL-2, such as Venetoclax. nih.govrsc.org The this compound scaffold, with its defined substitution pattern, offers a rigid and predictable framework for such lead optimization efforts, allowing chemists to systematically explore the chemical space around the core to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Development of Next-Generation Inhibitors and Modulators

The indazole scaffold is a cornerstone in the development of numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment. nih.govrsc.org Several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature an indazole core, highlighting its clinical significance. nih.govresearchgate.net These molecules function by blocking the activity of protein kinases that drive tumor growth and proliferation. nih.gov

The development of next-generation inhibitors often focuses on overcoming drug resistance, which frequently arises from mutations in the target kinase. nih.gov The 3-aminoindazole scaffold, for instance, has been used to design inhibitors that target the "DFG-out" inactive conformation of kinases, a strategy that can overcome resistance caused by "gatekeeper" mutations. nih.gov

The indazole core has been successfully used to develop potent inhibitors for a wide array of kinases, including:

Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation, making them attractive cancer targets. researchgate.netnih.govresearchgate.net Researchers have developed 3,5-substituted-6-azaindazoles and 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. nih.govresearchgate.net

Anaplastic Lymphoma Kinase (ALK) and ROS1: Entrectinib is a potent, CNS-active inhibitor of ALK, ROS1, and Trk kinases, used to treat specific types of non-small cell lung cancer and solid tumors with NTRK gene fusions. ontosight.ainih.govdrugbank.com

p21-activated kinase 1 (PAK1): Using a fragment-based approach, scientists identified 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors, which play a role in tumor metastasis. nih.gov

Phosphoinositide-dependent kinase-1 (PDK1): A series of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were developed as potent PDK1 inhibitors. nih.gov

The this compound scaffold provides a rich platform for creating such next-generation inhibitors through targeted chemical modifications.

Process Chemistry and Scalability of Research Syntheses for Preclinical Studies

The transition of a promising drug candidate from laboratory-scale synthesis to the larger quantities required for preclinical and clinical studies presents significant challenges. Process chemistry focuses on developing synthetic routes that are safe, efficient, cost-effective, and scalable. acs.orgresearchgate.net For indazole-based compounds, a key synthetic step is often the formation of the indazole ring itself.

One common and powerful method is the intramolecular Ullmann-type reaction, a copper-catalyzed cyclization. acs.orgresearchgate.net Researchers developing a route to a fluorinated indazole intermediate faced challenges with this reaction, including poor reactivity and thermal hazards. nih.gov Through high-throughput screening and statistical modeling, they were able to identify safe and optimal conditions that produced high-purity material in excellent yields on a gram scale. acs.orgresearchgate.netnih.gov Other scalable methods for indazole synthesis include cobalt-catalyzed C-H functionalization cascades, which have been demonstrated on a 20 mmol scale. nih.govacs.org More recently, metal-free, one-pot protocols have been developed that are operationally simple and have been used for the gram-scale synthesis of the drug Axitinib. researchgate.net

The specific substitution pattern of this compound would require careful consideration of regioselectivity during synthesis, but the principles of optimizing Ullmann couplings or employing modern C-H functionalization strategies would be directly applicable to developing a robust and scalable route for its derivatives. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Class/Scaffold | Key Application/Target |

| This compound | Halogenated Indazole | Core scaffold for chemical synthesis |

| Venetoclax | BCL-2 Inhibitor | Cancer therapy |

| Axitinib | Indazole Derivative | Kinase inhibitor (VEGFR-1, -2, -3) |

| Pazopanib | Indazole Derivative | Multi-kinase inhibitor |

| Entrectinib (Rozlytrek) | Indazole Derivative | Kinase inhibitor (Trk A/B/C, ROS1, ALK) |

| 1H-indazole-3-carboxamides | Indazole Derivatives | PAK1 inhibitors |

| 3,5-substituted-6-azaindazoles | Azaindazole Derivatives | pan-Pim kinase inhibitors |

| 3-(pyrazin-2-yl)-1H-indazoles | Indazole Derivatives | pan-Pim kinase inhibitors |

| 1H-benzo[d]imidazol-2-yl)-1H-indazoles | Indazole Derivatives | PDK1 inhibitors |

Future Research Directions and Unexplored Avenues for 3,5 Dibromo 4 Chloro 1h Indazole

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of halogenated indazoles, including 3,5-Dibromo-4-chloro-1H-indazole, has traditionally relied on conventional batch methods. However, the future of its synthesis lies in the adoption of emerging, more sustainable technologies.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to enhance the synthesis of this compound. acs.orgresearchgate.netclockss.org This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions like halogenation. acs.orgclockss.org The ability to perform reactions at elevated temperatures and pressures safely can drive reactions to completion faster and more efficiently than traditional batch methods. acs.org

Photocatalysis: Visible-light photoredox catalysis is another promising avenue for the synthesis and functionalization of indazoles. nih.govacs.orgacs.org This methodology allows for the generation of reactive intermediates under mild conditions, often at room temperature, reducing energy consumption and minimizing the formation of byproducts. nih.govacs.org For instance, photocatalytic C-H functionalization could be explored to introduce additional diversity to the this compound core. acs.orgacs.org

Sustainable Solvents and Reagents: A move towards greener solvents and reagents is crucial. Research should focus on replacing hazardous solvents with more environmentally benign alternatives. Furthermore, exploring alternative halogenating agents to traditional elemental bromine or N-bromosuccinimide (NBS) could reduce the environmental impact of the synthesis. chim.it An electrochemical approach using inorganic salts as halogenating agents, for example, offers a cleaner, more sustainable method. google.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, and reproducibility; enhanced control over reaction parameters. acs.orgresearchgate.netclockss.org |

| Photocatalysis | Mild reaction conditions, high selectivity, and access to novel transformations. nih.govacs.orgacs.org |

| Sustainable Chemistry | Reduced environmental impact, use of greener solvents and reagents, and improved atom economy. google.com |

Identification of Novel Biological Targets and Therapeutic Areas

The indazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. nih.govrsc.orgnih.govnih.gov However, the specific biological activities of this compound remain largely unexplored.

Kinase Inhibition: A significant number of indazole derivatives have been developed as protein kinase inhibitors for the treatment of cancer. rsc.orgrsc.orgnih.govrsc.org Future research should involve screening this compound against a broad panel of kinases to identify potential targets. Specific kinase families of interest include Pim kinases, PI3Kδ, and receptor tyrosine kinases, which are implicated in various cancers. nih.govnih.gov

Anti-infective Properties: Indazole derivatives have shown promise as anti-leishmanial and anti-bacterial agents. mdpi.com The unique halogenation pattern of this compound may confer potent activity against various pathogens. Screening against a diverse range of bacteria, fungi, and parasites could reveal novel anti-infective applications.

Anti-inflammatory Activity: Some indazole derivatives, like benzydamine, possess anti-inflammatory properties. dovepress.com Given the role of inflammation in a multitude of diseases, evaluating this compound for its ability to modulate inflammatory pathways could lead to new treatments for conditions such as arthritis and inflammatory bowel disease.

Neurological Disorders: The indazole core is also found in compounds targeting neurological disorders. nih.gov Investigating the potential of this compound to modulate targets within the central nervous system could open up new avenues for the treatment of neurodegenerative diseases or psychiatric conditions.

| Potential Therapeutic Area | Rationale Based on Indazole Derivatives |

| Oncology | Known kinase inhibitory activity of the indazole scaffold. rsc.orgrsc.orgnih.govrsc.org |

| Infectious Diseases | Documented anti-leishmanial and antibacterial properties of indazoles. mdpi.com |

| Inflammatory Diseases | Precedent of indazole-based anti-inflammatory agents like benzydamine. dovepress.com |

| Neurological Disorders | Presence of the indazole motif in drugs targeting the central nervous system. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of new drugs based on the this compound scaffold. ijpsjournal.comemanresearch.org

Predictive Modeling: Machine learning models can be trained on existing data for other indazole derivatives to predict the potential biological activities, physicochemical properties, and toxicity of new analogs of this compound. stanford.edumdpi.comnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design novel molecules based on the this compound core with optimized properties for a specific biological target. These models can explore a vast chemical space to identify compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: AI can be used to analyze complex SAR data to identify the key structural features of this compound and its derivatives that are crucial for their biological activity. nih.gov This understanding can guide the rational design of more potent and selective compounds.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Prioritization of synthetic targets and reduction of experimental screening efforts. stanford.edumdpi.comnih.gov |

| De Novo Design | Generation of novel and optimized compound libraries for specific biological targets. |

| SAR Analysis | Deeper understanding of the relationship between chemical structure and biological activity to guide lead optimization. nih.gov |

Exploration of Multi-Targeting Approaches and Combination Therapies (Mechanistic)

The complexity of many diseases, such as cancer, often necessitates targeting multiple pathways simultaneously.

Multi-Target Kinase Inhibitors: Given the prevalence of indazoles as kinase inhibitors, this compound could be a starting point for the design of multi-target inhibitors. rsc.orgnih.gov By rationally modifying the scaffold, it may be possible to develop compounds that inhibit several key kinases involved in a particular cancer type, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govmdpi.com

Combination Therapies: Even if this compound proves to be a selective inhibitor of a single target, its potential use in combination with other therapeutic agents should be explored. mdpi.com For example, if it targets a specific kinase, combining it with a cytotoxic agent or an immunotherapy drug could lead to synergistic effects. Mechanistic studies would be crucial to understand the basis of any observed synergy and to design rational combination regimens.

Advanced Analytical Techniques for Real-time Reaction Monitoring and In Situ Studies

The development of robust and efficient synthetic routes for this compound and its derivatives will benefit from the application of advanced analytical techniques.

Real-time Reaction Monitoring: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide real-time information on the progress of a chemical reaction. youtube.comnih.govacs.orgrsc.orgrsc.orgmagritek.comrsc.orgrsc.orgmpg.denih.gov This allows for precise determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions to maximize yield and purity. magritek.commpg.denih.gov

In Situ Spectroscopic Studies: These techniques can also be used to study the mechanism of action of this compound at a molecular level. For instance, in-situ NMR or X-ray crystallography could be used to visualize the binding of the compound to its biological target, providing valuable insights for the design of more potent analogs. nih.gov

| Analytical Technique | Application in this compound Research |

| In-situ NMR Spectroscopy | Real-time monitoring of synthesis, kinetic studies, and elucidation of reaction mechanisms. nih.govmagritek.commpg.de |

| In-situ Raman Spectroscopy | Monitoring of reaction progress and identification of intermediates in real-time. youtube.comacs.orgrsc.orgrsc.org |

| X-ray Crystallography | Determination of the three-dimensional structure of the compound and its complexes with biological targets. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-Dibromo-4-chloro-1H-indazole, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis of halogenated indazoles often involves cyclization reactions with hydrazine derivatives. For example, in analogous indazole syntheses, hydrazine hydrate is refluxed with ketone precursors in dimethylformamide (DMF) for 1 hour, followed by recrystallization from DMF to remove isomers . Key parameters include:

- Reaction time : Prolonged reflux (e.g., 18 hours in ) improves cyclization but may increase side products.

- Solvent choice : Polar aprotic solvents like DMSO or DMF enhance solubility of aromatic intermediates .

- Purification : Ice-water precipitation and ethanol-water recrystallization yield purer products (65% yield in ) .

Q. How can researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with structurally similar indazoles. For example, aromatic protons in 3-(3,4-dichlorophenyl)-1H-indazole resonate at δ 7.76–8.91 ppm in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight (e.g., [M+1]⁺ at m/z 464 in ) .

- Elemental Analysis : Validate C, H, N, and halogen content (e.g., ±0.3% deviation from theoretical values) .

- HPLC : Monitor purity (>98% via COA in ) and detect degradation products .

Q. What protocols ensure the stability of this compound during long-term storage?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent halogen loss or oxidation .

- Stability Testing : Use periodic HPLC to track degradation, particularly for hydrolytically sensitive chloro/bromo substituents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (e.g., λ = 0.710–0.920 Å) to resolve heavy atoms (Br, Cl).

- Structure Refinement : SHELXL refines positional and thermal parameters, with R1 < 5% for reliable models. SHELXE can phase macromolecular complexes if co-crystallized .

- Validation : Check for residual electron density near halogens to confirm substitution patterns .

Q. What strategies are recommended for resolving discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield aromatic protons .

- DFT Calculations : Optimize molecular geometry using Gaussian and predict NMR shifts (e.g., B3LYP/6-31G* basis set).

- Isotopic Patterns : Confirm bromine presence via doublet peaks in MS (¹⁰⁵Br/⁸¹Br ratio) .

Q. What experimental approaches are suitable for evaluating the bioactivity of this compound in kinase inhibition assays?

- Methodological Answer :

- Enzymatic Assays : Test FGFR1 inhibition (IC₅₀) using ADP-Glo™ kinase assays, as done for 6-(2,6-dichlorophenyl)-indazoles .

- Cell-Based Assays : Measure antiproliferative activity in cancer lines (e.g., HCT-116) with ATP competition assays .

- Docking Studies : Model halogen bonding between Br/Cl and kinase hinge regions (e.g., PyMOL or AutoDock) .

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Methodological Answer :

- Catalysis : Add NaHSO₃ (11 mmol) to enhance cyclization efficiency, as in benzimidazole syntheses .

- Microwave Assistance : Reduce reaction time from 18 hours to <4 hours while maintaining yield .